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Compound of Interest

Compound Name: 2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180 Get Quote

A detailed spectroscopic comparison of seven isomers of 2'-Bromo-4'-fluoroacetophenone
reveals distinct analytical fingerprints, providing researchers and drug development

professionals with a critical guide for their identification and characterization. This guide

summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The precise identification of constitutional isomers is a cornerstone of chemical research and

pharmaceutical development, where subtle changes in molecular structure can drastically alter

a compound's physical, chemical, and biological properties. This guide provides an objective

comparison of the spectroscopic characteristics of 2'-Bromo-4'-fluoroacetophenone and six

of its positional isomers, offering a valuable resource for unambiguous identification.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for the isomers of 2'-
Bromo-4'-fluoroacetophenone. All isomers share the same molecular formula (C₈H₆BrFO)

and molecular weight (approximately 217.04 g/mol ).
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Isomer
CAS
Number

¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

IR (ν, cm⁻¹)
Mass
Spectrum
(m/z)

2'-Bromo-4'-

fluoroacetoph

enone

1006-39-9

2.62 (s, 3H),

7.08 (ddd,

J=8.6, 7.7,

2.5 Hz, 1H),

7.35 (dd,

J=8.3, 2.5 Hz,

1H), 7.54 (dd,

J=8.6, 5.9 Hz,

1H)[1]

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218

(due to Br

isotopes)

3'-Bromo-4'-

fluoroacetoph

enone

1007-15-4

2.59 (s, 3H),

7.25 (t, J=8.5

Hz, 1H), 7.89

(ddd, J=8.5,

4.5, 2.1 Hz,

1H), 8.16 (dd,

J=6.8, 2.1 Hz,

1H)

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218

2'-Bromo-5'-

fluoroacetoph

enone

1006-33-3

2.63 (s, 3H),

7.10-7.20 (m,

1H), 7.45-

7.55 (m, 2H)

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218

2'-Bromo-6'-

fluoroacetoph

enone

928715-37-1

2.60 (s, 3H),

7.15-7.25 (m,

1H), 7.35-

7.45 (m, 2H)

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218

2-Bromo-3'-

fluoroacetoph

enone

53631-18-8

4.39 (s, 2H),

7.20-7.30 (m,

1H), 7.45-

7.55 (m, 1H),

7.65-7.75 (m,

2H)

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218
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5'-Bromo-2'-

fluoroacetoph

enone

198477-89-3

2.61 (d, J=5.1

Hz, 3H), 7.00

(dd, J=9.0,

8.8 Hz, 1H),

7.60-7.70 (m,

2H)

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218

2-Bromo-2'-

fluoroacetoph

enone

655-15-2

4.53 (d, J=2.4

Hz, 2H),

7.13-7.20 (m,

1H), 7.27-

7.30 (m, 1H),

7.54-7.61 (m,

1H), 7.91-

7.96 (m, 1H)

No data

found

Carbonyl

(C=O) stretch

approx. 1680-

1700

Molecular ion

peak

expected at

~216/218

Note: Complete spectroscopic data was not available for all isomers across all techniques in

the searched literature. The provided data is based on available information and typical ranges

for similar compounds.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to

characterize the 2'-Bromo-4'-fluoroacetophenone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL

of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS)

as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Data was acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm)

relative to TMS (δ = 0.00 ppm).
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer,

operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton-

decoupled spectra were typically acquired to simplify the spectrum to single lines for each

unique carbon atom. Chemical shifts (δ) are reported in ppm relative to the solvent peak

(e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount

of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was typically scanned over the range of 4000-400 cm⁻¹. The

positions of the absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively

small, volatile organic molecules. In this technique, the sample is vaporized and then

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Data Acquisition: The mass spectrum was obtained using a mass spectrometer, which

separates the resulting ions based on their mass-to-charge ratio (m/z). The spectrum

displays the relative abundance of each ion. The molecular ion peak (M⁺) is of particular

interest as it corresponds to the molecular weight of the compound. Due to the natural

isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion

region will exhibit a characteristic M⁺ and M+2 pattern with nearly equal intensities.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the 2'-
Bromo-4'-fluoroacetophenone isomers.
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General workflow for spectroscopic analysis.

This guide provides a foundational spectroscopic comparison of several 2'-Bromo-4'-
fluoroacetophenone isomers. While comprehensive data for all isomers was not readily

available in the public domain, the presented information and protocols offer a valuable starting

point for researchers in the field. Further detailed studies would be beneficial to complete the

spectroscopic dataset for this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b118180#spectroscopic-comparison-of-2-bromo-4-
fluoroacetophenone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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